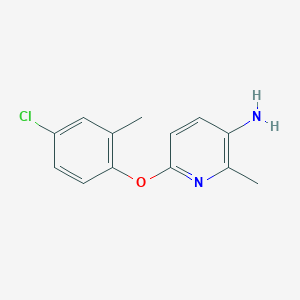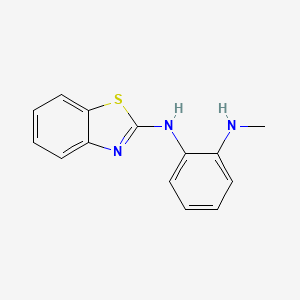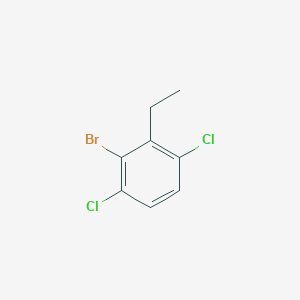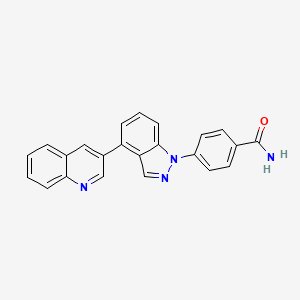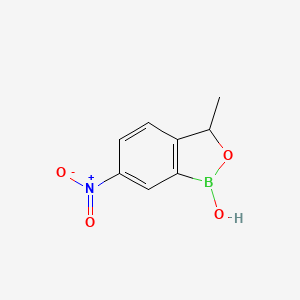
1-hydroxy-3-methyl-6-nitro-3H-2,1-benzoxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-methyl-6-nitro-3H-2,1-benzoxaborole is a boron-containing heterocyclic compound.
Preparation Methods
The synthesis of 1-hydroxy-3-methyl-6-nitro-3H-2,1-benzoxaborole typically involves the nitration of 1-hydroxy-3-methyl-3H-2,1-benzoxaborole. This process can be achieved through several synthetic routes:
Nitration Reaction: The nitration of 1-hydroxy-3-methyl-3H-2,1-benzoxaborole using nitric acid and sulfuric acid as nitrating agents.
Borylation of Aniline: Another approach involves the borylation of 2-methyl-5-nitroaniline followed by cyclization to form the benzoxaborole ring.
Chemical Reactions Analysis
1-Hydroxy-3-methyl-6-nitro-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-3-methyl-6-nitro-3H-2,1-benzoxaborole has several scientific research applications:
Medicinal Chemistry: Benzoxaboroles are known for their antifungal, antibacterial, antiviral, and anti-inflammatory properties.
Organic Synthesis: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Benzoxaboroles have unique electronic properties that make them useful in the development of new materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-methyl-6-nitro-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. For example, benzoxaboroles can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the context of their antifungal and antibacterial activities .
Comparison with Similar Compounds
1-Hydroxy-3-methyl-6-nitro-3H-2,1-benzoxaborole can be compared with other benzoxaborole derivatives such as:
Tavaborole: Used for the treatment of onychomycosis.
Crisaborole: Used for the treatment of atopic dermatitis.
These compounds share the benzoxaborole core structure but differ in their substituents, which confer unique biological activities and applications. The presence of the nitro group in this compound distinguishes it from other derivatives and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C8H8BNO4 |
|---|---|
Molecular Weight |
192.97 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-6-nitro-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H8BNO4/c1-5-7-3-2-6(10(12)13)4-8(7)9(11)14-5/h2-5,11H,1H3 |
InChI Key |
TVKRZIIBFIYBAL-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2)[N+](=O)[O-])C(O1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


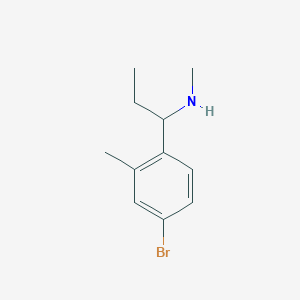
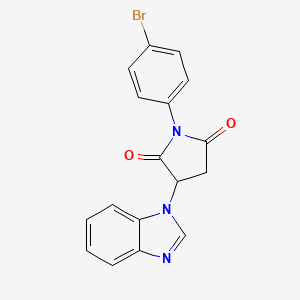


![3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13870555.png)
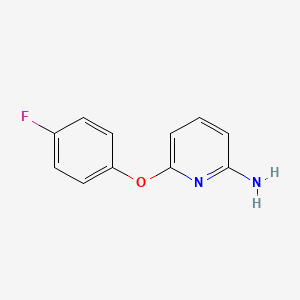
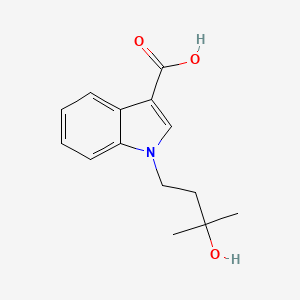
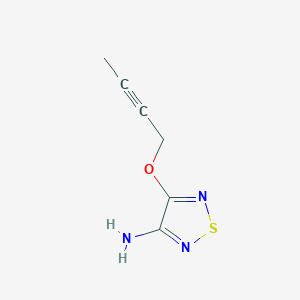
![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
